molecular formula C5H8F3N B13319700 Rel-((1R,2R)-2-(trifluoromethyl)cyclopropyl)methanamine

Rel-((1R,2R)-2-(trifluoromethyl)cyclopropyl)methanamine

Cat. No.: B13319700
M. Wt: 139.12 g/mol
InChI Key: YBEXADVXCHNUQP-IUYQGCFVSA-N
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Description

Rel-((1R,2R)-2-(trifluoromethyl)cyclopropyl)methanamine is a compound characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a methanamine group. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-((1R,2R)-2-(trifluoromethyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor followed by the introduction of the trifluoromethyl group. One common method involves the reaction of a cyclopropylamine derivative with a trifluoromethylating agent under controlled conditions. The reaction conditions often include the use of a base and a solvent such as dichloromethane or tetrahydrofuran to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactors can be employed to achieve efficient and sustainable synthesis by optimizing reaction parameters such as temperature, pressure, and flow rates .

Chemical Reactions Analysis

Types of Reactions

Rel-((1R,2R)-2-(trifluoromethyl)cyclopropyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Rel-((1R,2R)-2-(trifluoromethyl)cyclopropyl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which Rel-((1R,2R)-2-(trifluoromethyl)cyclopropyl)methanamine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites .

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-2-(Trifluoromethyl)cyclopropylamine
  • (1R,2R)-2-(Trifluoromethyl)cyclopropylmethanol

Uniqueness

Rel-((1R,2R)-2-(trifluoromethyl)cyclopropyl)methanamine is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C5H8F3N

Molecular Weight

139.12 g/mol

IUPAC Name

[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanamine

InChI

InChI=1S/C5H8F3N/c6-5(7,8)4-1-3(4)2-9/h3-4H,1-2,9H2/t3-,4+/m0/s1

InChI Key

YBEXADVXCHNUQP-IUYQGCFVSA-N

Isomeric SMILES

C1[C@H]([C@@H]1C(F)(F)F)CN

Canonical SMILES

C1C(C1C(F)(F)F)CN

Origin of Product

United States

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